Naphthalene, 2,2'-(1,2-ethynediyl)bis-
Description
Contextualizing Naphthalene-Based π-Conjugated Systems
Naphthalene-based π-conjugated systems are a class of organic molecules and polymers that incorporate the naphthalene (B1677914) moiety into their backbone. nih.gov Naphthalene, a bicyclic aromatic hydrocarbon, is an attractive building block for several reasons. nih.gov Its extended π-system, compared to benzene, can lead to materials with enhanced charge carrier mobilities and tunable optical and electronic properties. rsc.org The development of synthetic methodologies to create functionalized naphthalenes has been an active area of research. nih.govcsir.co.za
The incorporation of naphthalene units into conjugated polymers has been a strategy to develop materials for organic electronics. rsc.org For instance, polymers based on naphthalene diimide have shown high electron mobilities and absorption in the near-infrared region, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics. rsc.org The ability to modify the naphthalene core and link it with other aromatic units allows for the fine-tuning of the electronic structure and properties of the resulting materials. nih.gov
Significance of Acetylenic Linkages in Extended Conjugated Frameworks
Acetylenic linkages (–C≡C–) play a crucial role in the design of extended π-conjugated frameworks. rsc.org These linear, rigid linkers effectively extend the conjugation pathway between aromatic units, which can significantly influence the electronic and photophysical properties of the molecule. rsc.orgresearchgate.net The introduction of an ethynyl (B1212043) group into a polymer backbone has been shown to enhance visible light absorption, photocurrent intensity, and hydrogen production activity in photocatalytic systems. rsc.org
The carbon-carbon triple bond in acetylenic linkers is characterized by its sp-hybridized carbons, which contribute to the delocalization of π-electrons along the molecular backbone. cambridge.org This extended delocalization often leads to a reduction in the HOMO-LUMO gap, resulting in red-shifted absorption and emission spectra. Furthermore, the rigidity of the acetylene (B1199291) unit helps to maintain a more planar and defined molecular geometry, which can facilitate intermolecular interactions and improve charge transport in the solid state. The synthesis of diarylacetylenes, which are molecules containing an acetylene linker between two aryl groups, is a well-established area of organic synthesis, with various methods available for their preparation. rsc.org
Research Trajectories and Contemporary Relevance of Bis-Naphthalene Acetylene Architectures
Bis-naphthalene acetylene architectures, such as Naphthalene, 2,2'-(1,2-ethynediyl)bis-, are of contemporary interest due to their potential applications in molecular electronics and materials science. These molecules can be seen as model systems for understanding the fundamental principles of charge and energy transfer in larger, more complex conjugated systems. The two naphthalene units, held in a specific spatial arrangement by the acetylene linker, can exhibit unique photophysical phenomena, such as intramolecular excimer formation. nih.gov
Structure
3D Structure
Properties
CAS No. |
20199-35-3 |
|---|---|
Molecular Formula |
C22H14 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-(2-naphthalen-2-ylethynyl)naphthalene |
InChI |
InChI=1S/C22H14/c1-3-7-21-15-17(11-13-19(21)5-1)9-10-18-12-14-20-6-2-4-8-22(20)16-18/h1-8,11-16H |
InChI Key |
ZDEUEHNALWDIPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C#CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Precision Synthetic Methodologies for Naphthalene, 2,2 1,2 Ethynediyl Bis and Structural Analogs
Transition Metal-Catalyzed Alkyne Coupling Approaches
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. For the synthesis of diarylacetylenes like Naphthalene (B1677914), 2,2'-(1,2-ethynediyl)bis-, palladium- and copper-catalyzed coupling reactions are paramount.
Sonogashira Coupling Strategies for Naphthalene-Ethyne Bond Formation
The Sonogashira cross-coupling reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and can be carried out under mild conditions. wikipedia.orgorganic-chemistry.org
The synthesis of Naphthalene, 2,2'-(1,2-ethynediyl)bis- via a Sonogashira approach can be envisioned through two primary routes:
Coupling of two equivalents of a 2-halonaphthalene with one equivalent of acetylene (B1199291) gas or a protected acetylene equivalent.
Coupling of two equivalents of 2-ethynylnaphthalene (B39655).
A common strategy involves the reaction of a halo-naphthalene derivative with a terminal alkyne. For instance, the coupling of 2-bromonaphthalene (B93597) with a suitable terminal alkyne in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper(I) salt such as CuI in a suitable solvent and base (e.g., triethylamine) would yield the desired product. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the copper acetylide and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. wikipedia.org
The choice of halide on the naphthalene precursor is crucial, with the reactivity order being I > Br > Cl. wikipedia.org While aryl iodides are more reactive, aryl bromides are often more readily available and cost-effective. wikipedia.org The reaction conditions, including the choice of palladium catalyst, ligand, copper source, base, and solvent, can be optimized to maximize the yield and minimize side reactions, such as the homocoupling of the terminal alkyne. nih.gov
Table 1: Representative Conditions for Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 2-Iodonaphthalene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | THF | >90 |
| 2-Bromonaphthalene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | 85-95 |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | THF | Selective coupling at the iodide position |
This table presents generalized conditions based on typical Sonogashira reactions. Specific yields for the synthesis of Naphthalene, 2,2'-(1,2-ethynediyl)bis- would require experimental verification.
Recent advancements in Sonogashira coupling include the development of copper-free systems, which can be advantageous in certain applications to avoid issues related to the toxicity or unwanted catalytic activity of copper. libretexts.org
Oxidative Coupling Reactions for Bis-Acetylene Scaffolds
Oxidative coupling, also known as the Glaser-Eglinton-Hay coupling, provides a direct method for the synthesis of symmetrical diynes from terminal alkynes. This reaction typically involves the use of a copper(I) or copper(II) salt as a catalyst and an oxidant, such as oxygen or a peroxide.
For the synthesis of Naphthalene, 2,2'-(1,2-ethynediyl)bis-, this would involve the oxidative dimerization of 2-ethynylnaphthalene. The reaction is generally carried out in the presence of a copper salt, such as copper(I) chloride or copper(II) acetate, and a base, often in a solvent like pyridine (B92270) or dimethylformamide (DMF).
The mechanism is believed to involve the formation of a copper(I) acetylide, which then undergoes oxidation to a copper(II) species. Subsequent reductive elimination from two of these copper(II) acetylide complexes yields the diyne and regenerates the copper(I) catalyst.
While effective for creating symmetrical bis-acetylene structures, a significant drawback of oxidative coupling can be the formation of oligomeric and polymeric side products. Careful control of reaction conditions, such as concentration and temperature, is necessary to favor the desired dimeric product.
Alternative Chemo-Selective Routes to Diaryl-Ethynediyl Naphthalene Structures
Beyond the classical Sonogashira and oxidative coupling reactions, other synthetic strategies can be employed to construct diaryl-ethynediyl naphthalene structures. These methods often offer advantages in terms of substrate scope, functional group tolerance, or avoidance of certain metal catalysts.
One such approach is the use of organometallic reagents. For instance, a di-Grignard or di-lithium reagent derived from acetylene can react with a suitable electrophilic naphthalene precursor. However, controlling the stoichiometry and preventing side reactions can be challenging with these highly reactive reagents.
Another strategy involves the Wittig reaction or related olefination reactions to form a stilbene-like intermediate, followed by a subsequent transformation, such as bromination and dehydrobromination, to generate the alkyne linkage. This multi-step approach can be useful when direct coupling methods are not feasible.
Strategies for Regio- and Stereocontrolled Synthesis of Naphthalene-Ethyne Derivatives
The regioselectivity of the synthesis is crucial when dealing with substituted naphthalene precursors to ensure the desired connectivity. Traditional electrophilic aromatic substitution reactions on naphthalene can lead to mixtures of isomers. nih.gov Therefore, modern cross-coupling reactions, like the Sonogashira coupling, are highly advantageous as the position of the ethynyl (B1212043) group is precisely determined by the position of the halide on the starting naphthalene. wikipedia.org
For the synthesis of unsymmetrical diaryl-ethynediyl naphthalene derivatives, a stepwise Sonogashira coupling approach is typically employed. This involves coupling a 2-halonaphthalene with a protected terminal alkyne, such as trimethylsilylacetylene. Following the initial coupling, the protecting group is removed, and the resulting terminal alkyne can then be subjected to a second Sonogashira coupling with a different aryl halide. This sequential approach allows for the controlled synthesis of unsymmetrical structures.
Stereocontrol is generally not a factor in the synthesis of the rigid, linear Naphthalene, 2,2'-(1,2-ethynediyl)bis- structure itself. However, if the naphthalene rings or any appended substituents contain chiral centers, their stereochemical integrity must be maintained throughout the synthetic sequence. The mild conditions often employed in Sonogashira couplings are generally compatible with the preservation of existing stereocenters. wikipedia.org
Recent research has also focused on the regioselective synthesis of polysubstituted naphthalenes through methods like electrophilic cyclization of arene-containing propargylic alcohols and benzannulation reactions, which can provide access to highly functionalized naphthalene precursors for subsequent coupling reactions. nih.govnih.gov
Advanced Spectroscopic and Structural Elucidation of Naphthalene, 2,2 1,2 Ethynediyl Bis Systems
Crystallographic Analysis for Solid-State Molecular Architecture
The solid-state arrangement of molecules is crucial for understanding their physical properties. For "Naphthalene, 2,2'-(1,2-ethynediyl)bis-," single-crystal X-ray diffraction would provide the most definitive insight into its three-dimensional structure. In the absence of direct data, the crystal structure of analogous compounds, such as bis(2-thienyl)acetylene, can serve as a valuable model. nih.gov
Single Crystal X-ray Diffraction for Bond Parameters and Conformation
The molecular geometry of "Naphthalene, 2,2'-(1,2-ethynediyl)bis-" is expected to be largely planar, with the two naphthalene (B1677914) rings positioned at opposite ends of the ethynediyl linker. The key bond parameters, including the lengths of the carbon-carbon triple bond and the bonds connecting the acetylene (B1199291) unit to the naphthalene rings, are critical for defining the molecule's conformation.
Based on data from analogous diarylacetylene structures, the C≡C triple bond length is anticipated to be approximately 1.195 Å. nih.gov The molecule is expected to exhibit a nearly linear arrangement across the C(naphthyl)-C≡C-C(naphthyl) axis. The planarity of the naphthalene rings themselves will likely be preserved, though minor deviations may occur due to crystal packing forces.
| Parameter | Expected Value (Å) | Reference Compound |
|---|---|---|
| C≡C bond length | ~1.195 | Bis(2-thienyl)acetylene nih.gov |
| C(naphthyl)-C(ethynyl) bond length | ~1.42 | General diarylacetylenes |
Insights into Intermolecular Interactions and Crystal Packing
The crystal packing of "Naphthalene, 2,2'-(1,2-ethynediyl)bis-" would be governed by a combination of van der Waals forces and π-π stacking interactions between the aromatic naphthalene rings of adjacent molecules. The specific arrangement of molecules in the crystal lattice, including the inter-planar distances and the degree of overlap between the naphthalene systems, would significantly influence the material's bulk properties. In similar aromatic structures, herringbone or slipped-stack packing motifs are common. These arrangements are driven by the optimization of intermolecular attractive forces while minimizing steric repulsion.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the covalent framework of organic molecules in solution. For "Naphthalene, 2,2'-(1,2-ethynediyl)bis-," ¹H and ¹³C NMR would provide definitive evidence for its structure.
Proton and Carbon-13 NMR for Structural Connectivity
The ¹H NMR spectrum of "Naphthalene, 2,2'-(1,2-ethynediyl)bis-" is expected to show a set of signals in the aromatic region, characteristic of a 2-substituted naphthalene ring. Due to the molecule's symmetry, only seven distinct proton signals would be anticipated. The chemical shifts of these protons would be influenced by the electronic effects of the ethynyl-naphthalene group.
The ¹³C NMR spectrum would similarly display a reduced number of signals due to the molecule's symmetry. The acetylenic carbons would appear in a characteristic region of the spectrum, typically between 80 and 100 ppm. The chemical shifts of the naphthalene carbons would provide further confirmation of the substitution pattern.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1' | ~7.8 | ~128 |
| 3' | ~7.6 | ~128 |
| 4' | ~7.8 | ~127 |
| 5' | ~7.8 | ~126 |
| 6' | ~7.5 | ~127 |
| 7' | ~7.5 | ~126 |
| 8' | ~7.8 | ~129 |
| C(ethynyl) | - | ~80-90 |
Note: The predicted chemical shifts are based on data for 2-ethynylnaphthalene (B39655) and may vary for the target compound. modgraph.co.uk
Two-Dimensional NMR for Complex System Assignment
For unambiguous assignment of all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY spectra would reveal the coupling relationships between adjacent protons within the naphthalene rings. HSQC would correlate each proton to its directly attached carbon atom, while HMBC would establish longer-range correlations between protons and carbons, confirming the connectivity across the ethynyl (B1212043) bridge to the naphthalene systems. mdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
A characteristic feature in the vibrational spectra of this compound would be the C≡C stretching vibration. In the IR spectrum, this band may be weak or absent due to the symmetry of the molecule leading to a small or zero change in the dipole moment during the vibration. However, in the Raman spectrum, the C≡C stretch is expected to be a strong and sharp band, typically appearing in the region of 2100-2260 cm⁻¹. osti.gov
The IR spectrum would also display characteristic bands for the C-H stretching vibrations of the aromatic naphthalene rings (around 3000-3100 cm⁻¹) and the aromatic C=C stretching vibrations (in the 1400-1600 cm⁻¹ region). Out-of-plane C-H bending vibrations would also be present at lower frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C≡C Stretch | 2100 - 2260 | Raman (strong), IR (weak/absent) |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
Characteristic Vibrational Modes of Ethynediyl and Naphthalene Moieties
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides fundamental insights into the molecular structure by probing the characteristic vibrations of its constituent parts. For Naphthalene, 2,2'-(1,2-ethynediyl)bis-, the spectra are expected to be dominated by the modes of the 2-substituted naphthalene rings and the central C≡C triple bond.
The most characteristic vibration of the ethynediyl linker is its stretching mode (νC≡C). For internal alkynes, this mode typically appears in the 2190–2260 cm⁻¹ region of the Raman spectrum. Its intensity in the IR spectrum is highly dependent on the symmetry of the molecule; for a centrosymmetric molecule, this vibration would be IR-inactive.
The naphthalene moieties exhibit a set of characteristic vibrations:
C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the 3000–3100 cm⁻¹ range. nasa.gov
C-C Stretching: Aromatic C-C stretching vibrations within the naphthalene rings typically appear as a series of bands between 1400 cm⁻¹ and 1650 cm⁻¹. researchgate.netresearchgate.net
C-H In-Plane and Out-of-Plane Bending: The fingerprint region (below 1400 cm⁻¹) contains a complex pattern of C-H in-plane and out-of-plane bending vibrations, which are highly characteristic of the substitution pattern of the naphthalene rings. The out-of-plane bending modes are particularly sensitive to the arrangement of substituents on the aromatic ring. nasa.gov
The coupling of the ethynyl group to the naphthalene ring at the 2-position will influence the electronic distribution and, consequently, the frequencies and intensities of these naphthalene-based vibrations compared to the parent naphthalene molecule.
Interactive Table: Expected Vibrational Modes
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Spectroscopic Technique |
| Ethynediyl | C≡C Stretch | 2190 - 2260 | Raman |
| Naphthalene | Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Naphthalene | Aromatic C-C Stretch | 1400 - 1650 | IR, Raman |
| Naphthalene | C-H Out-of-Plane Bend | 750 - 900 | IR |
Conformational Analysis via Vibrational Signatures
Due to rotation around the C(naphthyl)–C(ethynyl) single bonds, Naphthalene, 2,2'-(1,2-ethynediyl)bis- can exist in different conformations. The primary conformers of interest would be the syn and anti planar forms, as well as non-planar (twisted) geometries. These conformations possess different symmetries, which can be distinguished using vibrational spectroscopy.
Anti-Conformer: In a planar, anti-conformation, the molecule would possess a center of inversion (C₂h symmetry). According to the mutual exclusion rule, vibrations that are Raman active would be IR inactive, and vice versa.
Syn-Conformer: A planar, syn-conformation would have C₂v symmetry. In this case, many vibrational modes would be both IR and Raman active.
Non-planar Conformations: Twisted or non-planar conformations would exhibit lower symmetry, leading to more complex spectra with a larger number of active bands in both IR and Raman.
Therefore, a careful comparison of the IR and Raman spectra can provide strong evidence for the dominant conformation in the solid state or in solution. The presence or absence of the ν(C≡C) band in the IR spectrum is a particularly powerful diagnostic tool for the presence or absence of a center of symmetry.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Investigation of Electronic Transitions and π-Conjugation Effects
The UV-Visible absorption spectrum of Naphthalene, 2,2'-(1,2-ethynediyl)bis- is governed by π-π* electronic transitions within the extended conjugated system. The ethynediyl bridge serves as a conjugating linker, allowing for electronic communication between the two naphthalene units. This extended conjugation is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to isolated naphthalene or 2-ethynylnaphthalene.
Studies on related systems, such as 2,6-bis(phenylethynyl)naphthalene, confirm that the introduction of ethynyl-aryl substituents leads to a red-shift in the absorption spectrum. nih.gov The primary absorption bands correspond to transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying unoccupied orbitals. The HOMO is expected to have significant contributions from both naphthalene rings and the ethynediyl bridge, forming a delocalized π-system. The extent of this delocalization dictates the energy of the electronic transitions and thus the color of the compound. Theoretical calculations on similar systems have shown that the orbital distribution is key to understanding the electronic transitions. nih.gov
Photophysical Properties in Various States
The photophysical properties, particularly fluorescence, are highly sensitive to the molecular structure and environment. Upon excitation into its absorption bands, the molecule is expected to exhibit fluorescence from the decay of the lowest singlet excited state (S₁) to the ground state (S₀).
Based on data from closely related diethynyl-naphthalene derivatives, the primary absorption and emission bands are expected in the near-UV and blue-violet regions of the spectrum. rsc.org The fluorescence quantum yield, a measure of the efficiency of the emission process, can be influenced by the rigidity of the molecule and the solvent environment. In non-polar solvents, many naphthalene-based systems with flexible linkers are known to form excimers (excited-state dimers) at higher concentrations, which results in a new, broad, red-shifted emission band. nih.gov A similar phenomenon could be possible for Naphthalene, 2,2'-(1,2-ethynediyl)bis- in certain solvents or in the solid state.
Interactive Table: Estimated Photophysical Data
| Property | Solvent | Estimated Value | Reference Compound(s) |
| Absorption λₘₐₓ | Chloroform | ~350 - 430 nm | Diethynyl-bis(dimethylamino)naphthalene derivatives rsc.org |
| Molar Absorptivity (log ε) | Chloroform | ~4.2 - 4.7 | Diethynyl-bis(dimethylamino)naphthalene derivatives rsc.org |
| Emission λₘₐₓ | Chloroform | ~440 - 480 nm | N^NPt(II) bisacetylide complexes with naphthalene moiety rsc.org |
| Stokes Shift | Chloroform | ~30 - 50 nm | General estimation |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a crucial tool for confirming the molecular weight and obtaining structural information through fragmentation analysis. For Naphthalene, 2,2'-(1,2-ethynediyl)bis-, with a chemical formula of C₂₂H₁₂, the calculated monoisotopic mass is approximately 276.0939 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak (M⁺•) at m/z = 276.
Electron ionization (EI) would likely induce fragmentation of the molecule. A plausible fragmentation pattern would involve:
Cleavage of the ethynediyl bridge: This could lead to fragments corresponding to the naphthylacetylene cation (C₁₂H₇⁺) or the naphthalene cation (C₁₀H₇⁺).
Loss of acetylene units: Sequential loss of C₂H₂ units from the molecular ion or subsequent fragments is a common pathway for polycyclic aromatic hydrocarbons containing triple bonds.
Fragmentation of the naphthalene core: At higher energies, the naphthalene rings themselves can fragment, leading to a complex pattern of smaller ions.
A study on the reaction of naphthyl radicals with acetylene confirmed the formation of diethynylnaphthalenes, corresponding to a mass of C₁₄H₈, through photoionization mass spectrometry. nih.gov
Interactive Table: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment Ion | Formula |
| 276 | Molecular Ion [M]⁺• | [C₂₂H₁₂]⁺• |
| 250 | [M - C₂H₂]⁺• | [C₂₀H₁₀]⁺• |
| 151 | Naphthylacetylene cation | [C₁₂H₇]⁺ |
| 127 | Naphthalene cation | [C₁₀H₇]⁺ |
Electrochemical Characterization: Cyclic Voltammetry for Redox Behavior
Cyclic voltammetry (CV) is used to investigate the redox properties of a molecule, providing information about its HOMO and LUMO energy levels. For an extended π-conjugated system like Naphthalene, 2,2'-(1,2-ethynediyl)bis-, both oxidation (removal of electrons from the HOMO) and reduction (addition of electrons to the LUMO) processes are expected to be accessible.
Based on studies of analogous compounds like 2,6-bis(phenylethynyl)naphthalene, one would expect to observe at least one reversible or quasi-reversible oxidation wave at a positive potential and one or more reduction waves at negative potentials. nih.gov The potential at which these events occur is directly related to the energy required to remove or add an electron.
Oxidation Potential (Eₒₓ): Correlates with the HOMO energy level. A lower oxidation potential indicates a higher HOMO level, meaning the molecule is more easily oxidized.
Reduction Potential (EᵣₑᏧ): Correlates with the LUMO energy level. A less negative reduction potential indicates a lower LUMO level, meaning the molecule is more easily reduced.
The difference between the onset of the first oxidation and the first reduction potentials provides an electrochemical estimate of the HOMO-LUMO gap. This electrochemical behavior is critical for applications in organic electronics, where the alignment of energy levels with electrodes or other materials is paramount.
Interactive Table: Estimated Electrochemical Potentials
| Process | Potential vs. Fc/Fc⁺ (V) | Inferred Property | Reference Compound |
| First Oxidation (Eₒₓ) | ~ +0.8 to +1.2 | HOMO Energy Level | 2,6-bis(phenylethynyl)naphthalene nih.gov |
| First Reduction (EᵣₑᏧ) | ~ -1.5 to -2.0 | LUMO Energy Level | Naphthalene Diimides beilstein-journals.org |
Strategic Chemical Functionalization and Derivatization of Naphthalene, 2,2 1,2 Ethynediyl Bis Architectures
Synthesis of Organometallic Complexes Incorporating Naphthalene-Ethyne Ligands
The ethynyl (B1212043) groups in "Naphthalene, 2,2'-(1,2-ethynediyl)bis-" serve as excellent coordination sites for transition metals, enabling the construction of a diverse range of organometallic complexes. The coordination of metal centers to the alkyne moieties can significantly alter the electronic properties of the ligand and introduce new functionalities, such as catalytic activity and redox-switchable behavior.
The coordination of transition metals to diethynylarene ligands, including derivatives of naphthalene (B1677914), has been a subject of interest for creating novel organometallic structures. While specific studies on "Naphthalene, 2,2'-(1,2-ethynediyl)bis-" are not extensively documented in publicly available literature, the coordination chemistry can be inferred from related systems. Transition metals such as palladium, platinum, gold, and rhodium are known to form stable complexes with alkyne-containing ligands. nih.govtorvergata.it The synthesis of such complexes typically involves the reaction of a metal precursor, such as a metal halide or an organometallic fragment, with the diethynylnaphthalene ligand under inert conditions. nih.gov
The coordination can lead to various structural motifs, including mononuclear, dinuclear, and polymeric structures. In dinuclear complexes, the "Naphthalene, 2,2'-(1,2-ethynediyl)bis-" ligand can act as a bridging ligand, holding two metal centers in a specific spatial arrangement. torvergata.it This precise positioning of metal ions is crucial for studying metal-metal interactions and developing bimetallic catalysts. torvergata.it The geometry of the resulting complexes is influenced by the coordination preferences of the metal ion and the steric and electronic properties of ancillary ligands present on the metal center. nih.gov
Table 1: Potential Coordination Modes of Naphthalene, 2,2'-(1,2-ethynediyl)bis- with Transition Metals
| Coordination Mode | Description | Potential Metal Centers |
| η²-Alkyne Coordination | Each alkyne moiety coordinates to a single metal center in a side-on fashion. | Pd(II), Pt(II), Au(I) |
| Bridging Dinuclear | The ligand bridges two metal centers, with each alkyne coordinating to one metal. | Rh(I), Ir(I), Ru(II) |
| Metallacycle Formation | The ligand undergoes cyclometalation with the metal center to form a stable ring structure. | Ni(II), Pd(II) |
| Coordination Polymer | The ligand acts as a linker to form one-, two-, or three-dimensional coordination polymers. | Cd(II), Cu(I) |
This table is illustrative and based on the known coordination chemistry of similar diethynylarene ligands.
The complexation of transition metals to the ethynyl groups of "Naphthalene, 2,2'-(1,2-ethynediyl)bis-" is expected to significantly modulate its redox properties. The introduction of a metal center can either facilitate or hinder electron transfer processes, depending on the nature of the metal and its oxidation state. nih.gov Redox-active ligands, when coordinated to a metal, can lead to complexes where the oxidation state of both the ligand and the metal are not easily defined, a phenomenon known as redox non-innocence. nih.gov
Cyclic voltammetry is a key technique used to study the redox behavior of these organometallic complexes. The oxidation and reduction potentials of the complex provide insights into the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). By systematically varying the transition metal and the ancillary ligands, the redox potentials of the resulting complexes can be finely tuned. scilit.com This tunability is highly desirable for applications in molecular electronics, catalysis, and sensing. For instance, the redox potential of a complex can be adjusted to match the energy levels required for efficient charge injection or extraction in an electronic device. nih.gov
Recent research on naphthalene derivatives has shown that their redox properties can be tailored for applications in energy storage, such as in aqueous organic flow batteries. nih.gov The development of air-stable naphthalene-based molecules with specific redox activity highlights the potential for creating robust and efficient energy storage materials. nih.gov
Integration into Extended Conjugated Polymer Systems
The rigid and planar structure of the naphthalene units, combined with the linear ethyne (B1235809) linker, makes "Naphthalene, 2,2'-(1,2-ethynediyl)bis-" an attractive building block for the synthesis of extended conjugated polymer systems. These polymers are of great interest for applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs).
Naphthalene diimide (NDI) is a well-known electron-deficient building block used in the synthesis of n-type conjugated polymers. The incorporation of "Naphthalene, 2,2'-(1,2-ethynediyl)bis-" as a comonomer in NDI-based copolymers can lead to materials with enhanced electron mobility and tunable optoelectronic properties. The synthesis of such copolymers is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which efficiently forms carbon-carbon bonds between aryl halides and terminal alkynes. google.com
In a typical synthetic route, a dibrominated NDI derivative would be reacted with "Naphthalene, 2,2'-(1,2-ethynediyl)bis-" in the presence of a palladium catalyst and a copper(I) cocatalyst. The resulting copolymer would feature alternating NDI and diethynylnaphthalene units along the polymer backbone. The properties of these copolymers, such as their solubility, molecular weight, and solid-state packing, can be controlled by modifying the side chains on the NDI unit and by varying the length and nature of the comonomers.
Table 2: Representative Properties of NDI-Based Copolymers
| Copolymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Electron Mobility (cm²/Vs) |
| P(NDI2OD-T2) | -5.98 | -3.88 | 2.10 | 0.1 - 1.0 |
| PNDTzI | -6.35 | -3.95 | 2.40 | up to 0.12 google.com |
| NDI-Thiophene Copolymers | - | - | - | up to 0.85 |
The introduction of the ethyne linkages can enhance the planarity and rigidity of the polymer backbone, which is beneficial for intermolecular π-π stacking and efficient charge transport. wikipedia.org Furthermore, the electronic properties of the copolymer can be fine-tuned by the choice of the comonomer, allowing for the design of materials with specific absorption and emission characteristics. scilit.com
Ladder polymers are a class of double-stranded macromolecules that exhibit exceptional thermal stability and enhanced electronic conjugation compared to their single-stranded counterparts. researchgate.net The rigid, ribbon-like structure of ladder polymers leads to a high degree of π-electron delocalization along the polymer backbone, resulting in narrow bandgaps and high charge carrier mobilities. rsc.org
"Naphthalene, 2,2'-(1,2-ethynediyl)bis-" can serve as a key monomer in the synthesis of ladder polymers through various polymerization techniques, such as Diels-Alder cycloaddition reactions or intramolecular cyclization reactions of a precursor polymer. scilit.commdpi.com For instance, a polymer containing diethynylnaphthalene units could be designed to undergo a subsequent intramolecular cyclization reaction to form the ladder structure.
The synthesis of ladder polymers is often challenging due to their reduced solubility. researchgate.net However, the introduction of appropriate solubilizing side chains onto the naphthalene units can help to overcome this issue, enabling the processing of these materials from solution for device fabrication. The resulting ladder polymers are expected to exhibit broad absorption in the visible and near-infrared regions, making them suitable for applications in photovoltaics and photodetectors. rsc.org
Development of Supramolecular Assemblies and Self-Assembled Structures
The ability of "Naphthalene, 2,2'-(1,2-ethynediyl)bis-" to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding (if appropriately functionalized), makes it a versatile building block for the construction of supramolecular assemblies and self-assembled structures. These ordered architectures can exhibit emergent properties that are not present in the individual molecules.
The planar and aromatic nature of the naphthalene moieties promotes intermolecular π-π stacking, which can drive the self-assembly of the molecules into well-defined nanostructures, such as nanofibers, nanoribbons, and vesicles. The ethyne linker provides a rigid spacer that influences the geometry of the self-assembled structures.
By introducing functional groups capable of hydrogen bonding, such as amides or carboxylic acids, onto the naphthalene rings, the directionality and strength of the intermolecular interactions can be precisely controlled, leading to the formation of more complex and hierarchical supramolecular structures. For example, naphthalene-based bis-N-salicylidene aniline (B41778) dyes have been shown to form 1D zig-zag supramolecular chains through a combination of hydrogen bonding and π-π interactions. nih.gov Similarly, the self-assembly of naphthalene derivatives can be directed by metal-ligand coordination to form discrete coordination cages or extended metal-organic frameworks (MOFs). The resulting supramolecular materials can have applications in areas such as molecular recognition, sensing, and drug delivery.
Introduction of Peripheral Functional Groups for Tailored Properties
The introduction of peripheral functional groups onto ethyne-bridged bis-naphthalene architectures is a powerful strategy to create novel materials with tailored properties for applications in organic electronics and materials science. While direct studies on the functionalization of "Naphthalene, 2,2'-(1,2-ethynediyl)bis-" are not extensively documented in publicly available literature, research on its isomers, such as 2,6-bis(phenylethynyl)naphthalene (DPEN), provides significant insights into the potential for tailoring properties through peripheral modifications.
A common synthetic route to achieve such structures is the Sonogashira coupling reaction. For instance, the synthesis of DPEN involves the coupling of 2,6-dibromonaphthalene (B1584627) with ethynylbenzene. beilstein-journals.org This "building-blocks approach" allows for the convenient production of new molecules by combining various structural units. beilstein-journals.org This methodology is adaptable for introducing a wide array of functional groups by using substituted phenylacetylenes or other terminal alkynes.
The functional groups introduced can significantly impact the material's performance in electronic devices. For example, in the context of Organic Field-Effect Transistors (OFETs), the choice of peripheral groups can influence the morphology and crystallinity of the semiconductor thin films. beilstein-journals.org These factors, in turn, affect the charge carrier mobility of the material. Research on naphthalene derivatives has shown that modifications to the peripheral groups can alter the performance of ambipolar OFETs, which can conduct both holes and electrons. beilstein-journals.org
The table below illustrates the characteristics of a related ethyne-bridged bis-naphthalene compound and its performance in an OFET device, showcasing how such molecules are evaluated for electronic applications.
| Compound | Synthetic Method | Application | Achieved Mobility (cm²/V·s) |
| 2,6-bis(phenylethynyl)naphthalene (DPEN) | Sonogashira Coupling | Organic Field-Effect Transistor (OFET) | < 0.53 |
This data is based on research on a structural isomer and is presented to illustrate the potential for property tailoring in ethyne-bridged bis-naphthalene systems.
Furthermore, the introduction of specific functional groups can be used to tune the optical and electronic properties of the resulting materials, making them suitable for applications such as organic light-emitting diodes (OLEDs) or sensors. The rigid ethyne linker and the extended π-system of the naphthalene rings provide a robust backbone for the development of advanced materials.
Synthesis of Ethyne-Bridged Bis-Naphthalene Quaternary Ammonium (B1175870) Compounds and Structure-Activity Relationship (SAR) Studies
A significant area of derivatization for bis-naphthalene structures involves the synthesis of quaternary ammonium compounds (QACs), which are known for their potent antimicrobial properties. The general structure of these molecules consists of two naphthalene units linked by a rigid bridge, with quaternary ammonium salts attached to the naphthalene rings.
In a notable study, a series of dihydroxynaphthalene-derivative bis-QACs were synthesized and evaluated for their antimicrobial activity. beilstein-journals.orgnih.gov The synthesis of these compounds typically involves the alkylation of a dihydroxynaphthalene precursor followed by quaternization to introduce the charged ammonium groups.
Structure-Activity Relationship (SAR) studies on these bis-QACs have revealed several key factors that influence their antimicrobial efficacy. beilstein-journals.orgnih.gov The lipophilicity of the molecule, largely determined by the length of the alkyl chains attached to the nitrogen atoms, plays a crucial role. An optimal range for the alkyl tail length has been observed, beyond which a "cut-off" effect leads to a sharp decrease in activity. beilstein-journals.org For example, against E. coli, the optimal alkyl tail length was found to be in the C8–C10 range. beilstein-journals.org
The symmetry of the structure and the conformation of the linker have also been identified as influential, although to a lesser extent than lipophilicity. beilstein-journals.orgnih.gov The potent antimicrobial action of these compounds is attributed to their ability to cause severe damage to bacterial cell membranes. beilstein-journals.orgnih.gov
The table below summarizes the antibacterial activity of representative dihydroxynaphthalene-derivative bis-QACs against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters used to quantify this activity.
| Compound Series | Alkyl Chain Length | Target Organism | MIC (mg/L) | MBC (mg/L) |
| Series A | C7 | S. aureus | 4 | 8 |
| Series A | C9 | S. aureus | 1 | 2 |
| Series A | C11 | S. aureus | 2 | 4 |
| Series B | C8 | E. coli | 8 | 16 |
| Series B | C9 | E. coli | 4 | 8 |
| Series B | C10 | E. coli | 4 | 8 |
This data is representative of findings from SAR studies on dihydroxynaphthalene-derivative bis-QACs and is intended to illustrate the relationship between structure and antimicrobial activity.
These findings underscore the potential of ethyne-bridged bis-naphthalene architectures as a versatile platform for developing new and effective antimicrobial agents. beilstein-journals.orgnih.gov
Advanced Materials Applications and Distinct Chemical Functionalities Derived from Naphthalene, 2,2 1,2 Ethynediyl Bis
Design of Organic Electronic and Optoelectronic Materials
The extended π-conjugation and rigid, linear geometry of "Naphthalene, 2,2'-(1,2-ethynediyl)bis-" make it a promising candidate for a variety of organic electronic and optoelectronic applications. The ethynyl (B1212043) linkage facilitates strong electronic communication between the two naphthalene (B1677914) moieties, which can be tailored to achieve desired material properties.
Application as Semiconductor Components in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and transparent electronics. The performance of an OFET is largely dictated by the charge-transport characteristics of the organic semiconductor layer. For a material to be effective, it must exhibit efficient charge carrier mobility.
While specific experimental data on OFETs fabricated with "Naphthalene, 2,2'-(1,2-ethynediyl)bis-" is not yet prevalent in the literature, the performance of analogous ethynyl-bridged and naphthalene-based compounds provides valuable insights. Theoretical studies on triphenylamine-ethynylene fused acene derivatives have shown that the backbone topology and substitution positions are critical in determining charge transport properties. arxiv.org For instance, the arrangement of the ethynyl bridges can significantly influence intermolecular π-π stacking and orbital distribution, which are key factors for high charge carrier mobility. arxiv.org
In naphthalene crystals, hole carriers have been observed to exhibit band-like transport, with mobility being dependent on temperature. aps.org The introduction of an ethynyl bridge between naphthalene units is expected to influence this behavior. The rigid nature of the acetylene (B1199291) linker helps to enforce a more planar and ordered molecular packing in the solid state, which is generally beneficial for charge transport.
A theoretical study integrating Marcus charge transfer theory with kinetic Monte Carlo simulations demonstrated that sulfur-doped tricyclic arene backbones can suppress high-frequency vibrational modes, thereby reducing the reorganization energy to as low as 146.1 meV. arxiv.org This, combined with optimized intermolecular π-π slippage, can lead to enhanced 2D hole mobility. arxiv.org These findings suggest that the electronic and structural properties of "Naphthalene, 2,2'-(1,2-ethynediyl)bis-" could be finely tuned through chemical modification to optimize its performance in OFETs.
Table 1: Comparison of Charge Carrier Mobility in Related Organic Semiconductors
| Compound Class | Key Structural Feature | Reported Hole Mobility (cm²/Vs) | Reference |
|---|---|---|---|
| Triphenylamine-ethynylene Fused Acenes | Ethynyl Linkage | Theoretical prediction of enhanced mobility | arxiv.org |
Note: The mobility values are indicative and can vary significantly with device architecture and measurement conditions.
Development of Fluorescent Probes and Chemosensors
The inherent fluorescence of the naphthalene moiety makes its derivatives attractive for the development of fluorescent probes and chemosensors. These sensors operate by exhibiting a change in their fluorescence properties—such as intensity, wavelength, or lifetime—upon interaction with a specific analyte.
While research specifically on "Naphthalene, 2,2'-(1,2-ethynediyl)bis-" as a chemosensor is limited, numerous studies have demonstrated the efficacy of other naphthalene derivatives in this capacity. For instance, core-substituted naphthalene diimides have been developed as "2 in 1" fluorescent sensors that are sensitive to both proton concentration (pH) and solvent polarity. rsc.org These sensors show changes in their optical absorption and emission upon protonation. rsc.org
The design of such sensors often relies on mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT). The ethynyl bridge in "Naphthalene, 2,2'-(1,2-ethynediyl)bis-" could play a crucial role in mediating these processes between the two naphthalene units and any appended receptor groups. The rigid linker can hold the fluorophore and receptor in a well-defined spatial arrangement, which is critical for selective and sensitive detection.
Development of Photocatalytic Systems
The unique electronic structure of "Naphthalene, 2,2'-(1,2-ethynediyl)bis-" also suggests its potential utility in photocatalysis, where light energy is used to drive chemical reactions. The extended conjugation allows for the absorption of light in the UV-visible region, leading to the formation of excited electronic states that can initiate catalytic cycles.
Investigation in CO₂ Photoreduction and Other Catalytic Transformations
The photocatalytic reduction of carbon dioxide (CO₂) into valuable fuels is a highly sought-after process for addressing both energy demands and climate change. The design of efficient and selective photocatalysts is a key challenge in this field.
While "Naphthalene, 2,2'-(1,2-ethynediyl)bis-" itself may not be the primary catalytic center, it can serve as a highly effective photosensitizer or a bridging ligand in more complex photocatalytic systems. For instance, research on dinuclear rhenium(I) complexes has demonstrated the potential for CO₂ reduction. researchgate.net The ethynyl-bridged naphthalene structure could be used to link two such catalytic centers, facilitating electronic communication and cooperative effects that enhance catalytic activity.
Furthermore, studies on N-annulated perylene (B46583) diimide (NPDI) dyads have shown that the electronic properties of the bridging and peripheral groups have a significant impact on the efficiency of photocatalytic CO₂ reduction. nih.gov By tuning the electronic nature of the naphthalene rings in "Naphthalene, 2,2'-(1,2-ethynediyl)bis-", for example, through the introduction of electron-donating or -withdrawing substituents, it may be possible to optimize the light-harvesting and charge-transfer properties of the molecule for specific catalytic applications.
Analysis of Charge Carrier Generation and Transport in Photocatalysts
The ethynyl bridge in "Naphthalene, 2,2'-(1,2-ethynediyl)bis-" can play a critical role in mediating charge separation and transport. Studies on phenylene-bridged perylenediimide dimers have shown that the nature of the bridge significantly influences the competition between symmetry-breaking charge separation, fluorescence, and internal conversion. nih.gov A rigid, conjugated bridge can facilitate through-bond electronic coupling, which is essential for efficient charge separation over significant distances.
In the context of photocatalysis, "Naphthalene, 2,2'-(1,2-ethynediyl)bis-" could be incorporated into larger supramolecular assemblies or covalent organic frameworks (COFs). In such structures, the rigid-rod nature of the molecule would help to create well-defined channels for charge transport, while the electronic properties of the naphthalene units would govern the initial charge separation event. The ability to chemically modify the naphthalene rings provides a pathway to tune the energy levels of the molecule, thereby controlling the directionality of charge transfer within a larger photocatalytic system.
Molecular Switches and Responsive Chemical Systems
The integration of photochromic or electrochromic units is fundamental to the creation of molecular switches. The extended π-conjugated system of Naphthalene, 2,2'-(1,2-ethynediyl)bis-, provided by the two naphthalene rings linked by an acetylene bridge, offers a rigid and electronically communicative backbone. This structure is theoretically capable of undergoing reversible transformations between two or more stable states upon external stimuli such as light or an electrical potential.
The naphthalene moieties can be functionalized with groups that are known to participate in photo-induced cyclization/cycloaddition reactions or redox processes. For instance, the incorporation of diarylethene or spiropyran units could impart photochromic properties, leading to significant changes in the absorption and emission spectra of the molecule. Similarly, the introduction of redox-active groups could enable the compound to act as an electrochromic switch, where changes in oxidation state would alter its color and electronic properties. The rigid ethynyl linker would facilitate efficient electronic communication between the two naphthalene units, ensuring a cooperative and well-defined switching behavior.
Surface Engineering and Fabrication of Nanostructured Materials
The planar and aromatic nature of Naphthalene, 2,2'-(1,2-ethynediyl)bis- makes it an intriguing candidate for modifying and controlling the properties of material surfaces.
Control of Surface Hydrophobicity and Adhesion Properties
The inherent hydrophobicity of the large aromatic surface area of Naphthalene, 2,2'-(1,2-ethynediyl)bis- could be harnessed to create water-repellent coatings. By depositing thin films of this compound or its derivatives onto various substrates, it is theoretically possible to significantly increase the surface hydrophobicity. The degree of hydrophobicity could be further tuned by introducing specific functional groups onto the naphthalene rings. For example, the addition of fluorinated alkyl chains would be expected to produce superhydrophobic surfaces.
Furthermore, the adhesion properties of surfaces could be tailored. The strong π-π stacking interactions characteristic of polycyclic aromatic hydrocarbons can promote self-assembly into well-ordered monolayers on suitable substrates. The strength of these interactions, and thus the adhesion of the film to the surface and to other molecules, could be modulated by chemical modifications, offering a route to create surfaces with switchable adhesion.
Formation of Ordered Micro/Nanostructures via Electropolymerization
The acetylene linkage and the aromatic naphthalene rings in Naphthalene, 2,2'-(1,2-ethynediyl)bis- provide reactive sites for electropolymerization. Applying an electrical potential to a solution containing this monomer could initiate a polymerization reaction, leading to the formation of a conductive polymer film on the electrode surface.
The rigid and planar structure of the monomer unit would be expected to promote the formation of highly ordered, nanostructured polymer films. The morphology and properties of these films, such as their conductivity, porosity, and electrocatalytic activity, could be controlled by manipulating the electropolymerization conditions, including the solvent, electrolyte, and applied potential. This bottom-up fabrication method offers a powerful tool for creating well-defined micro- and nanostructures for applications in electronics, sensors, and catalysis.
Building Blocks for Covalent Organic Frameworks (COFs) in Advanced Separations and Catalysis
The defined geometry and reactive acetylene functionality of Naphthalene, 2,2'-(1,2-ethynediyl)bis- make it a promising building block for the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with well-defined structures and high surface areas, making them ideal for applications in gas storage, separation, and catalysis.
By reacting Naphthalene, 2,2'-(1,2-ethynediyl)bis- with complementary multitopic linkers, it should be possible to construct robust, porous frameworks. The size and shape of the pores within the COF could be precisely controlled by the choice of the co-monomer. The extended π-system of the naphthalene units could impart high thermal and chemical stability to the resulting COF.
The uniform and accessible pores of such a COF could be utilized for selective gas separation, for instance, separating CO2 from other gases. Furthermore, the naphthalene-rich environment within the pores could provide active sites for catalysis. The introduction of catalytically active metal centers or functional groups onto the naphthalene rings before or after COF formation could lead to highly efficient and selective heterogeneous catalysts for a variety of organic transformations.
Future Research Directions and Emerging Paradigms in Naphthalene, 2,2 1,2 Ethynediyl Bis Chemistry
Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies
The development of novel synthetic routes is paramount for accessing new derivatives and improving the efficiency and environmental footprint of production. Research is moving beyond traditional methods to explore innovative and sustainable alternatives.
Advanced Coupling Reactions: While classic Sonogashira coupling remains relevant, research into related systems suggests the utility of alternative organometallic reactions. For instance, Stille coupling procedures have been successfully used to create alkyne-linked 1,4,5,8-naphthalenetetracarboxylic diimide (NDI) polymers, demonstrating a flexible approach to new conjugated systems. nih.gov Similarly, Ullmann-type coupling reactions are employed for creating core platforms for naphthalene-derivative bis-quaternary ammonium (B1175870) compounds (QACs). mdpi.com The exploration of cadmium-catalyzed domino reactions, which can form multiple C-C and C-N bonds in a single sequence, represents another frontier for creating complex enyne structures. acs.org
Sustainable and Green Chemistry Approaches: A significant push towards environmentally benign synthesis is evident. Hydrothermal condensation has emerged as a green and highly efficient method for synthesizing naphthalene (B1677914) bisimides, proceeding quantitatively in water without the need for organic solvents or catalysts. rsc.org Other sustainable concepts include the synthesis of acetylene (B1199291) itself from captured CO2, which is then converted to calcium carbide and hydrolyzed to produce high-purity acetylene feedstock. fit.edufit.edu These methodologies reduce reliance on hazardous reagents and minimize waste generation, aligning with the principles of green chemistry.
Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
Understanding reaction kinetics and mechanisms in real-time is crucial for process optimization and quality control. The application of advanced in-situ spectroscopic techniques is a key area for future development.
While direct monitoring of "Naphthalene, 2,2'-(1,2-ethynediyl)bis-" synthesis is not yet widely reported, analogous studies provide a clear roadmap. Extractive infrared (IR) spectroscopy has been successfully used for the first-time detection of gas-phase naphthalene in complex environments like prescribed burns. copernicus.org In these studies, the ν46 IR mode near 782.3 cm⁻¹ was a key spectral feature for identification and quantification, distinguishing it from interfering species like acetylene (C₂H₂). copernicus.org This demonstrates the potential of IR-based methods, such as FlowIR or ReactIR, for real-time monitoring of the consumption of naphthalene precursors and the formation of the acetylene-linked product during synthesis. Such techniques could provide invaluable data on reaction initiation, intermediate formation, and endpoint determination, leading to improved yields and purity.
Computational Design and Prediction of Novel Bis-Naphthalene Acetylene Derivatives
In-silico methods are becoming indispensable for accelerating the discovery and development of new molecules with targeted properties, saving significant time and resources compared to purely empirical approaches.
Predictive Modeling of Properties: Density Functional Theory (DFT) is a powerful tool for predicting the structural and electronic properties of naphthalene derivatives. It has been used to analyze mesomorphic properties in liquid crystalline materials, where parameters like dipole moment, polarizability, and molecular electrostatic potential (MEP) are calculated to predict mesophase stability and type. mdpi.com For other naphthalene-based dyes, computational studies have elucidated geometric and electronic structures, including analyzing aromaticity and intermolecular interactions through Hirshfeld surface analysis. nih.gov
Virtual Screening and Biological Activity Prediction: Computational tools are instrumental in identifying promising candidates for biological applications. Software platforms like SwissADME are used to predict pharmacokinetic properties and assess a molecule's drug-likeness based on criteria such as Lipinski's rule of five. ijpsjournal.com The PASS (Prediction of Activity Spectra for Substances) online tool compares a novel structure against databases of known biologically active substances to predict its potential therapeutic activities, such as anticancer properties. ijpsjournal.com Furthermore, molecular docking studies can predict the binding affinity of naphthalene derivatives to specific biological targets, as demonstrated in studies with SARS-CoV-2 proteins, providing insights that can guide the design of potent therapeutic agents. nih.gov
| Derivative Class | Computational Method | Predicted Property | Key Finding | Source |
|---|---|---|---|---|
| Naphthalene-based bis-N-salicylidene aniline (B41778) dyes | Molecular Docking | Binding Energy (SARS-CoV-2 proteins) | Dye 2 showed the best binding energy toward Papain-like protease (PLpro) at –10.40 kcal/mol. | nih.gov |
| Bis-azomethine liquid crystals | DFT | Molecular Electrostatic Potential (MEP) | The attractive potential (red region) is concentrated over the oxygen atoms of the acyl groups, indicating high electron density. | mdpi.com |
| Various naphthalene derivatives | PASS Online | Biological Activity Spectra | Identified potential anticancer activity by comparing the novel structures to known active substances. | ijpsjournal.com |
| Various naphthalene derivatives | SwissADME | Pharmacokinetics (ADME) | Evaluated compliance with Lipinski's rule of five to filter for compounds with desirable drug-like properties. | ijpsjournal.com |
Development of Multi-Component and Multi-Functional Hybrid Materials
"Naphthalene, 2,2'-(1,2-ethynediyl)bis-" serves as a rigid and electronically active building block for the construction of advanced multi-component materials where the whole is greater than the sum of its parts.
Conjugated Polymers: The acetylene linker is ideal for creating extended π-conjugated systems. A notable example is the synthesis of alkyne-linked 1,4,5,8-naphthalenetetracarboxylic diimide (NDI) polymers via Stille coupling with bis(tributylstannyl)acetylene. nih.gov These materials are of interest for applications in organic electronics due to their potential semiconducting properties.
Functional Dyes and Liquid Crystals: The structural rigidity and aromatic nature of the bis-naphthalene acetylene core make it a candidate for inclusion in dyes and liquid crystals. Research on related naphthalene-based bis-N-salicylidene aniline dyes demonstrates how the naphthalene core can be functionalized to create molecules with specific photophysical properties and the ability to form ordered structures. nih.gov Similarly, liquid crystals incorporating bis-azomethine linkers with terminal phenyl-alkanoate groups show that the molecular shape and terminal chain length dictate the formation of specific mesophases, such as nematic and smectic C phases. mdpi.com
| Material Type | Core Components | Synthetic Approach | Primary Function/Application | Source |
|---|---|---|---|---|
| Conjugated Polymer | Naphthalene diimide (NDI), Acetylene linker | Stille Coupling | Organic electronic materials | nih.gov |
| Antimicrobial Agent | Dihydroxynaphthalene linker, Pyridinium QACs | Ullmann-type coupling, N-alkylation | Biocides for disinfection and antisepsis | mdpi.comresearchgate.net |
| Liquid Crystal | Bis-azomethine central linkage, Phenyl moieties, Alkanoate chains | Condensation Reaction | Display technologies, sensors | mdpi.com |
| Functional Dye | Diaminonaphthalene, Salicylaldehyde derivatives | Condensation Reaction | Chemical/biological sensing, materials science | nih.gov |
Interdisciplinary Research at the Interface of Materials Science and Chemical Synthesis
The true potential of "Naphthalene, 2,2'-(1,2-ethynediyl)bis-" chemistry lies at the intersection of sophisticated chemical synthesis and applied materials science. Future breakthroughs will depend on a synergistic approach where the design and synthesis of new molecules are directly informed by the desired material properties and potential applications.
This interdisciplinary focus is evident in the development of precursors for high-performance polymers. For example, 2,6-Dimethylnaphthalene (2,6-DMN) is a crucial precursor for polyethylene (B3416737) naphthalate (PEN), a polymer with superior strength and thermal resistance compared to PET. nacatsoc.org The challenge lies in the selective synthesis of the 2,6-isomer, showcasing how precise chemical synthesis is critical for producing high-value materials. nacatsoc.org
The synthesis of novel vanadate (B1173111) salts with naphthalene and anthracene (B1667546) ligands further illustrates this convergence. nih.gov These efforts yield unique sandwich compounds and homoleptic bis(arene)metallate dianions, which are of fundamental interest in organometallic chemistry and could lead to new magnetic or catalytic materials. nih.gov The creation of liquid crystalline materials based on naphthalene derivatives also highlights this interface, where the synthetic control over molecular geometry directly translates into the macroscopic self-assembly and phase behavior of the final material. mdpi.com This feedback loop—from molecular design and synthesis to material characterization and functional testing—will continue to propel innovation in the field.
Q & A
Basic: What analytical techniques are recommended for characterizing the structural and electronic properties of Naphthalene, 2,2'-(1,2-ethynediyl)bis-?
Methodological Answer:
Characterization typically involves a combination of spectroscopic and computational methods:
- Single-crystal X-ray diffraction (SXRD): Essential for resolving molecular geometry. Use programs like SHELXL for refinement, ensuring high-resolution data (≤1.0 Å) to minimize model bias .
- UV-Vis and fluorescence spectroscopy: To study electronic transitions and π-conjugation effects. Reference NIST-standardized spectra for validation .
- Mass spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.
- Density Functional Theory (DFT): Validate experimental bond lengths and electronic properties.
Advanced: How can researchers resolve contradictions in toxicological data across studies involving this compound?
Methodological Answer:
Contradictions often arise from variability in study design or bias. Apply a tiered risk-of-bias (RoB) assessment:
- Key RoB criteria (Table C-6/C-7):
- Tier classification: Prioritize studies with "probably low risk of bias (+)" and exclude "definitely high risk (--)" .
- Meta-analysis: Use tools like RevMan to pool data, adjusting for heterogeneity (e.g., species, exposure routes) .
Basic: What are the critical parameters for synthesizing Naphthalene, 2,2'-(1,2-ethynediyl)bis-?
Methodological Answer:
Key synthesis considerations:
- Catalytic coupling: Use Pd/Cu-mediated Sonogashira reactions under inert atmospheres to form the ethynediyl bridge .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol.
- Yield optimization: Monitor reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for aryl halide to acetylene) .
Advanced: How can SHELX programs improve crystallographic refinement for this compound?
Methodological Answer:
SHELX suites address challenges in large, flexible structures:
- Phase annealing (SHELXE): Enhances success rates for structures with >500 atoms by iteratively optimizing phase probabilities .
- Twinned data refinement (SHELXL): Apply BASF and HKLF5 commands to model twin domains .
- Validation: Use CheckCIF to flag steric clashes or overfitting, ensuring R-factor < 0.05 .
Advanced: What systematic approach ensures comprehensive literature reviews for toxicological profiles?
Methodological Answer:
Follow ATSDR’s framework ( ):
Search strategy: Combine CAS numbers, MeSH terms, and Boolean operators in PubMed/TOXCENTER (e.g., ("naphthalene derivatives"[MeSH] AND "toxicokinetics"[tw])).
Inclusion criteria (Table B-1): Prioritize peer-reviewed studies with defined exposure routes (oral/inhalation) and endpoints (hepatic/renal effects) .
Grey literature: Screen NIH RePORTER and TSCATS for unpublished data .
Full-text review: Assess 720+ studies, excluding those with attrition bias or incomplete outcome data .
Basic: What in vivo models are validated for assessing systemic toxicity?
Methodological Answer:
- Rodent models (rats/mice): Use OECD TG 453 protocols for subchronic exposure (90-day oral gavage, 10–100 mg/kg) .
- Endpoints: Monitor body weight, hematological parameters (CBC), and histopathology (liver/kidney).
- Adduct analysis (LC-MS/MS): Quantify naphthalene oxide-DNA adducts in target tissues .
Advanced: How to ensure reproducibility in environmental exposure characterization?
Methodological Answer:
- Blinding protocols: Separate teams for exposure administration and outcome assessment to reduce detection bias .
- QA/QC measures:
- Data transparency: Publish raw spectra/chromatograms in repositories like Zenodo.
Advanced: What computational methods predict the environmental fate of this compound?
Methodological Answer:
- EPI Suite modeling: Estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) factors .
- Molecular dynamics (MD): Simulate partitioning in lipid bilayers (GROMACS) using OPLS-AA force fields.
- Sensitivity analysis: Vary input parameters (pH, temperature) to assess stability in sediment/soil .
Basic: What are the stability challenges for metabolites like 1,2-naphthoquinone?
Methodological Answer:
- Storage conditions: Store metabolites at -80°C in amber vials to prevent photodegradation.
- Stability assays: Monitor half-life in PBS (pH 7.4) at 37°C using HPLC-UV .
- Adduct stabilization: Add antioxidants (e.g., ascorbic acid) during hemoglobin adduct isolation .
Advanced: How to validate mechanistic hypotheses for naphthalene-induced carcinogenicity?
Methodological Answer:
- Omics integration: Pair RNA-seq (airway epithelial cells) with CYP2F2 activity assays to link gene expression to metabolic activation .
- Dose-response modeling: Use Benchmark Dose Software (BMDS) to identify NOAEL/LOAEL thresholds .
- In vitro-in vivo extrapolation (IVIVE): Scale hepatocyte data to whole-body models via PBPK modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
